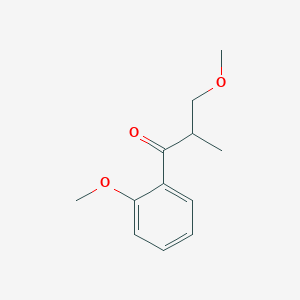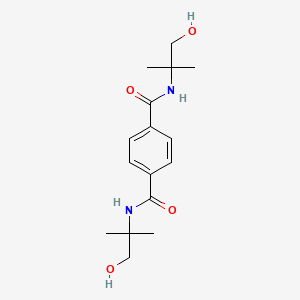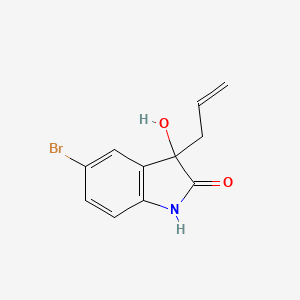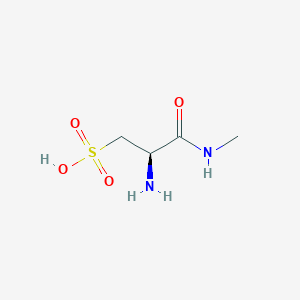![molecular formula C20H21N3O5S B12599007 Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy- CAS No. 647852-34-4](/img/structure/B12599007.png)
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- is a synthetic nucleoside analogThis compound is of interest in various fields, including medicinal chemistry and molecular biology, due to its unique structure and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- typically involves multiple steps, starting from commercially available cytidine. The key steps include the introduction of the benzoylthio and butynyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired modifications. For example, the benzoylthio group can be introduced using benzoyl chloride and a thiol, while the butynyl group can be added through a coupling reaction with an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography. The scalability of the synthesis would also be a key consideration, ensuring that the process is cost-effective and environmentally sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The benzoylthio and butynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound can be used to study nucleoside metabolism and to investigate the mechanisms of nucleoside transport and incorporation into nucleic acids.
Mécanisme D'action
The mechanism of action of Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism and function. The compound targets specific enzymes involved in nucleoside synthesis and metabolism, such as nucleoside kinases and polymerases. By inhibiting these enzymes, the compound can disrupt the synthesis of DNA and RNA, leading to cell death or inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: The parent compound, naturally occurring nucleoside.
5-Azacytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes.
2’-Deoxycytidine: A deoxyribonucleoside analog used in DNA synthesis studies.
Uniqueness
Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2’-deoxy- is unique due to the presence of the benzoylthio and butynyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability and ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
647852-34-4 |
|---|---|
Formule moléculaire |
C20H21N3O5S |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
S-[4-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate |
InChI |
InChI=1S/C20H21N3O5S/c21-18-14(8-4-5-9-29-19(26)13-6-2-1-3-7-13)11-23(20(27)22-18)17-10-15(25)16(12-24)28-17/h1-3,6-7,11,15-17,24-25H,5,9-10,12H2,(H2,21,22,27)/t15-,16+,17+/m0/s1 |
Clé InChI |
QMRJWXCHCPOISF-GVDBMIGSSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCCSC(=O)C3=CC=CC=C3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)






![(6-[4-(Ethylthio)phenyl]pyridin-3-YL)methanol](/img/structure/B12598975.png)


![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
